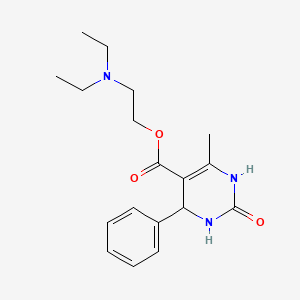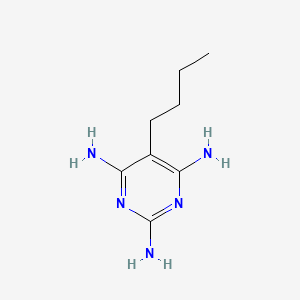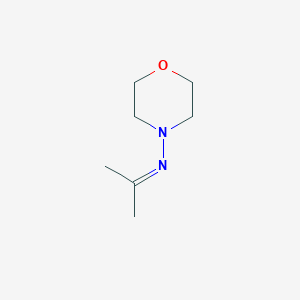
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with additional functional groups including a methoxyphenyl and a pyrrolidinylmethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Introduction of Substituents: The methoxyphenyl and pyrrolidinylmethyl groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine: Lacks the methoxyphenyl and pyrrolidinylmethyl substituents.
3-(4-Methoxyphenyl)-1,2,4-Triazole: Contains the methoxyphenyl group but lacks the phthalazine moiety.
6-((1-Pyrrolidinyl)methyl)-1,2,4-Triazole: Contains the pyrrolidinylmethyl group but lacks the phthalazine moiety.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and pyrrolidinylmethyl groups, along with the fused triazole-phthalazine ring system, makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
98124-14-2 |
|---|---|
Fórmula molecular |
C21H21N5O |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H21N5O/c1-27-16-10-8-15(9-11-16)20-22-23-21-18-7-3-2-6-17(18)19(24-26(20)21)14-25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3 |
Clave InChI |
SXXXTHMICHCQEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CN5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


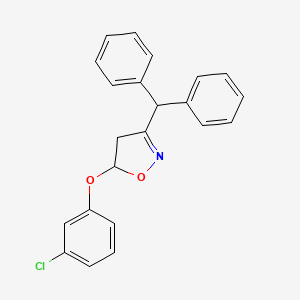
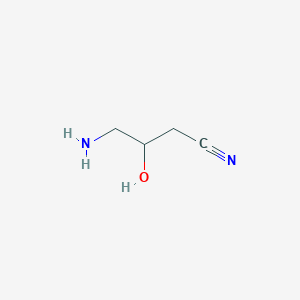
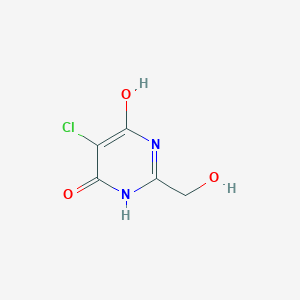
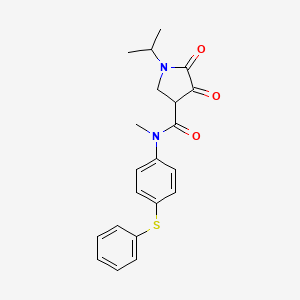
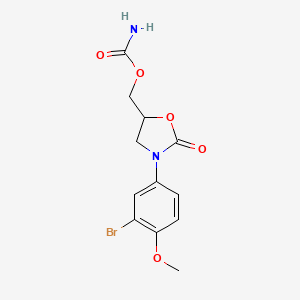
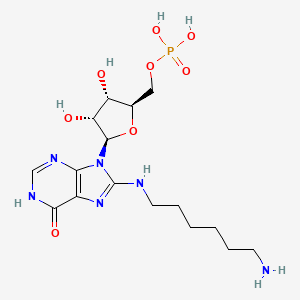
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
